molecular formula C11H10BrNO4 B1518891 3-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid CAS No. 1087784-75-5

3-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid

Cat. No.: B1518891
CAS No.: 1087784-75-5
M. Wt: 300.1 g/mol
InChI Key: IWEVEABQPMVYFG-UHFFFAOYSA-N
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Description

“3-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid” is a chemical compound with the molecular formula C11H10BrNO4 . It has a molecular weight of 300.11 . The compound is also known as "4H-1,4-Benzoxazine-4-propanoic acid, 7-bromo-2,3-dihydro-3-oxo-" .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoxazinone ring, a bromine atom, and a propanoic acid group . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 581.8±50.0 °C and a predicted density of 1.669±0.06 g/cm3 . Its pKa value is predicted to be 4.28±0.10 .

Scientific Research Applications

Material Science and Synthetic Applications

One study explored the use of phloretic acid, a phenolic compound related to benzoxazine chemistry, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is significant for developing bio-based materials with potential applications in various industries due to their thermal and thermo-mechanical properties (Acerina Trejo-Machin et al., 2017).

Organic Synthesis

Several studies have focused on the synthesis of heterocyclic compounds starting from benzoyl propionic acid derivatives, indicating the utility of benzoxazinone structures in creating diverse organic compounds with potential pharmacological activities. For instance, the synthesis of furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones from benzoyl propionic acid showcases the versatility of these frameworks in organic synthesis (A. Y. Soliman et al., 2010).

Anticancer and Antimicrobial Activities

The synthesis and biological evaluation of new derivatives reveal the potential anticancer and antimicrobial activities of compounds within the benzoxazinone class. Specifically, novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates showed activity against various bacterial strains and yeast, highlighting their potential as bioactive molecules (K. Hachama et al., 2013).

Enhancing Chemical Diversity

Research on increasing the diversity of substituents on benzoxazine cores through Suzuki–Miyaura cross-coupling reactions indicates the compound's utility in generating a wide array of biologically relevant molecules. This synthetic strategy enables the creation of benzoxazines with varied appendages, expanding the chemical space for potential pharmacological applications (Gongli Yu et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not clear from the available data. It would depend on the specific biological or chemical context in which the compound is used .

Properties

IUPAC Name

3-(7-bromo-3-oxo-1,4-benzoxazin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO4/c12-7-1-2-8-9(5-7)17-6-10(14)13(8)4-3-11(15)16/h1-2,5H,3-4,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEVEABQPMVYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=C(C=C2)Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001180609
Record name 7-Bromo-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087784-75-5
Record name 7-Bromo-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087784-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid
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3-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid
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3-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid

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